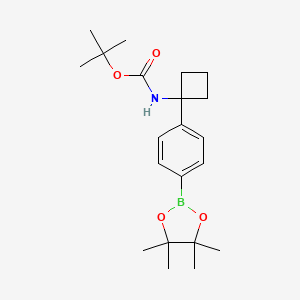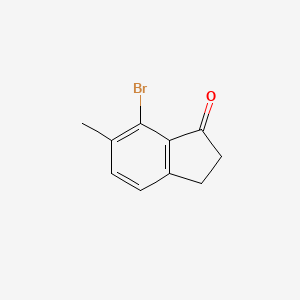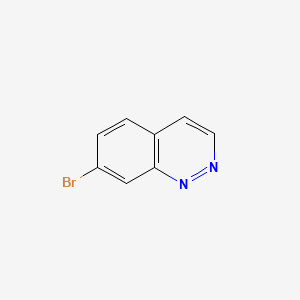
Carbamato de tert-butilo (1-(4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenil)ciclobutil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate: is a boronic ester derivative widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is valued for its stability and reactivity, making it a crucial intermediate in the synthesis of various biologically active molecules.
Aplicaciones Científicas De Investigación
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to synthesize biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: Used in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Bioconjugation: Employed in the development of bioconjugates for targeted drug delivery and diagnostic applications.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Agrochemicals: Employed in the synthesis of active ingredients for pesticides and herbicides.
Mecanismo De Acción
Target of Action
It is known that the compound is an important intermediate in many biologically active compounds .
Mode of Action
It is known that the compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds. In the presence of a palladium catalyst, an organoboron compound (such as our compound) reacts with a halide to form a new carbon-carbon bond.
Pharmacokinetics
The compound is known to be a solid at 20°c and should be stored in a cool place (0-10°c) . These properties may influence its bioavailability.
Result of Action
The compound is an important intermediate in the synthesis of many biologically active compounds . Therefore, the result of its action can vary depending on the final compound it is used to synthesize.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored in a cool place (0-10°C) to maintain its stability . Furthermore, the compound should be protected from heat .
Análisis Bioquímico
Biochemical Properties
It is known to be an intermediate in the synthesis of many biologically active compounds .
Cellular Effects
Given its role as an intermediate in the synthesis of biologically active compounds, it may influence various cellular processes depending on the specific compound it is used to synthesize .
Molecular Mechanism
It is known to be involved in the synthesis of biologically active compounds, suggesting that it may interact with various biomolecules during this process .
Temporal Effects in Laboratory Settings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with tert-butyl 4-hydroxycyclobutylcarbamate.
Borylation: The key step involves the borylation of the phenyl ring using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can undergo reduction reactions to form the corresponding borane derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic ester group.
Borane Derivatives: Formed through reduction reactions.
Comparación Con Compuestos Similares
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness:
- Stability: The compound is highly stable under various reaction conditions, making it suitable for a wide range of applications.
- Reactivity: The boronic ester group is highly reactive in cross-coupling reactions, providing high yields of the desired products.
- Versatility: It can be used in the synthesis of a diverse array of compounds, from pharmaceuticals to advanced materials.
Propiedades
IUPAC Name |
tert-butyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32BNO4/c1-18(2,3)25-17(24)23-21(13-8-14-21)15-9-11-16(12-10-15)22-26-19(4,5)20(6,7)27-22/h9-12H,8,13-14H2,1-7H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUCJBOQVMWQJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729099 |
Source


|
| Record name | tert-Butyl {1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032528-06-5 |
Source


|
| Record name | tert-Butyl {1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI)](/img/new.no-structure.jpg)





![7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592041.png)



![7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B592048.png)
![7-Bromoimidazo[1,5-a]pyridine](/img/structure/B592049.png)

![7-Bromooxazolo[4,5-c]pyridine](/img/structure/B592052.png)
